molecular formula C11H15BF2O2S B6282266 2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627526-13-0

2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6282266
CAS RN: 627526-13-0
M. Wt: 260.1
InChI Key:
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Description

This compound is a boric acid derivative . It is a complex organic molecule that contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The molecule also contains a boronic acid group, which is characterized by the presence of a boron atom .


Synthesis Analysis

The synthesis of this compound can be achieved through a two-step substitution reaction . The process involves the use of multiple difluoromethylation reagents . These reagents include BrCF2CO2Et, FSO2CF2CO2H, TMSCF2SO2Ph, BrCF2SO2Ph, BrCF2P(O)(OEt)2, ICF2SO2Ph, and TMSCF2CO2Et .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as FTIR, 1H and 13C NMR, and MS . The structure can also be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) can be applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. It can undergo difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its storage temperature is -10 degrees . More detailed properties could be determined through further experimental studies.

Future Directions

The future directions in the research and application of this compound could involve its use in various fields such as medicine and organic synthesis reactions . Its unique structure and properties make it a significant reaction intermediate with many applications in carbon-carbon coupling and carbon heterocoupling reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2,3,4,5-tetramethyl-1,3-dioxolane with 2-bromo-5-(difluoromethyl)thiophene in the presence of a palladium catalyst and a base to form the intermediate compound 2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3-dioxaborolane. This intermediate is then reacted with boron trifluoride etherate to yield the final product.", "Starting Materials": [ "2,3,4,5-tetramethyl-1,3-dioxolane", "2-bromo-5-(difluoromethyl)thiophene", "palladium catalyst", "base", "boron trifluoride etherate" ], "Reaction": [ "Step 1: 2,3,4,5-tetramethyl-1,3-dioxolane is reacted with 2-bromo-5-(difluoromethyl)thiophene in the presence of a palladium catalyst and a base to form the intermediate compound 2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3-dioxaborolane.", "Step 2: The intermediate compound is then reacted with boron trifluoride etherate to yield the final product, 2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

627526-13-0

Product Name

2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C11H15BF2O2S

Molecular Weight

260.1

Purity

91

Origin of Product

United States

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